molecular formula C13H14O3 B1356137 5-(2-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 55579-77-6

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No. B1356137
Key on ui cas rn: 55579-77-6
M. Wt: 218.25 g/mol
InChI Key: KDFGJXOGEXWKQI-UHFFFAOYSA-N
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Patent
US08592430B2

Procedure details

To a stirred solution of NaOEt (21% in EtOH) (9.8 ml, 26.5 mmol) under nitrogen was added diethylmalonate (3.7 ml, 24.3 mmol). The reaction mixture was stirred at ambient temperature for 20 min. 4-(2-methoxy-phenyl)-but-3-en-2-one (3.89 g, 22.1 mmol), Stage 1, was dissolved in ethanol (20 ml) and added to the reaction mixture, which was stirred at reflux and monitored by LC-MS until 4-(2-methoxy-phenyl)-but-3-en-2-one was consumed. The reaction mixture was cooled to ambient temperature. An aqueous solution of sodium hydroxide (2M, 10 ml) was added to the reaction mixture, which was heated at 80° C. for 1.5 h. Excess ethanol was removed by evaporation and the aqueous phase was washed with toluene (20 ml). The aqueous phase was acidified with conc. HCl (5 ml) and the reaction mixture was refluxed for 1 h and left to cool to ambient temperature. The compound was extracted with ethyl acetate (2×30 ml), dried with MgSO4 and filtered. The solvent was removed under reduced pressure. The title compound was purified by column chromatography eluting with ethyl acetate/heptane (1/1) to give a beige solid.
Name
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].C(C(CC)(C([O-])=O)C([O-])=O)C.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH:24]=[CH:25][C:26](=[O:28])[CH3:27]>C(O)C>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH:24]1[CH2:1][C:2](=[O:3])[CH2:27][C:26](=[O:28])[CH2:25]1 |f:0.1|

Inputs

Step One
Name
Quantity
9.8 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Step Two
Name
Quantity
3.89 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C=CC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C=CC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction mixture, which
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
An aqueous solution of sodium hydroxide (2M, 10 ml) was added to the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Excess ethanol was removed by evaporation
WASH
Type
WASH
Details
the aqueous phase was washed with toluene (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The compound was extracted with ethyl acetate (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The title compound was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/heptane (1/1)
CUSTOM
Type
CUSTOM
Details
to give a beige solid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
COC1=C(C=CC=C1)C1CC(CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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